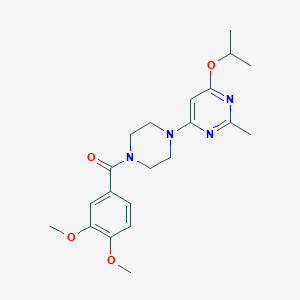

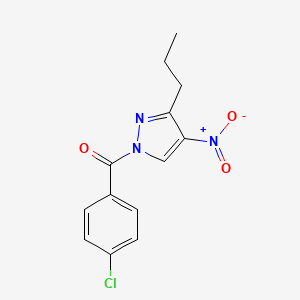

(3,4-Dimethoxyphenyl)(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “(3,4-Dimethoxyphenyl)(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals, and a pyrimidine ring, which is a key component of many biological molecules, including the nucleotides in DNA and RNA .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The presence of the piperazine and pyrimidine rings, as well as the methoxy and isopropoxy groups, would contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For instance, the piperazine ring could potentially undergo reactions with acids or bases, and the pyrimidine ring could potentially participate in nucleophilic substitution reactions .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Molecular Interactions

This compound and its structural analogs are pivotal in synthesizing various organic molecules, highlighting their role in constructing complex chemical structures. For instance, the reaction of dialkyl 2-butynoate with aniline and formaldehyde led to a revised structure product, demonstrating the compound's utility in organic synthesis and structural analysis (Srikrishna, Sridharan, & Prasad, 2010). Additionally, the compound's derivatives have been explored for their potent anti-tumor properties, as seen in the synthesis of 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester derivatives, which exhibit selective cytotoxicity against tumorigenic cell lines (Hayakawa et al., 2004).

Antimicrobial Activity

The structural framework of this compound facilitates the development of novel antimicrobial agents. New pyridine derivatives synthesized using this compound have shown variable and modest activity against bacteria and fungi, showcasing the potential for developing new antimicrobial treatments (Patel, Agravat, & Shaikh, 2011).

Antioxidant Properties

The bromination of bis(3,4-dimethoxyphenyl)methanone and subsequent synthesis of bromophenol derivatives, including a natural product, have demonstrated effective antioxidant power. These synthesized bromophenols exhibited promising antioxidant and radical scavenging activities, compared favorably with synthetic standard antioxidants (Balaydın, Gülçin, Menzek, Göksu, & Şahin, 2010).

Design and Synthesis of New Molecular Entities

The compound's framework has been utilized to design and synthesize new molecular entities with antimicrobial activities. These entities are synthesized using conventional chemical reactions, producing compounds with potential microbial activities comparable to known biological standards. This innovation paves the way for developing more potent pipradol molecules with peptide bond linkage, showcasing the compound's versatility in drug development (Ramudu, Ramachandran, Rao, Krishna, Narayana, & Reddy, 2017).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(3,4-dimethoxyphenyl)-[4-(2-methyl-6-propan-2-yloxypyrimidin-4-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O4/c1-14(2)29-20-13-19(22-15(3)23-20)24-8-10-25(11-9-24)21(26)16-6-7-17(27-4)18(12-16)28-5/h6-7,12-14H,8-11H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYFPUEYJECDNJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-ethoxyphenyl)-2-[(1-phenylethyl)sulfanyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2412000.png)

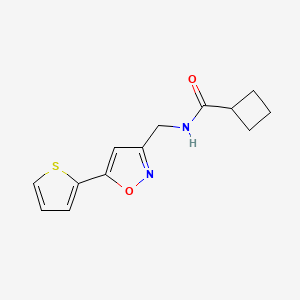

![4-benzoyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2412002.png)

![3-(4-fluorobenzyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2412007.png)

![5-tert-butyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B2412009.png)

![N-(4-bromophenyl)-2-[(cyanomethyl)(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2412010.png)

![(2E)-4-{[6-acetyl-3-(methoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B2412011.png)

![2-[2-[(Z)-2-cyano-3-(cyclopentylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2412019.png)

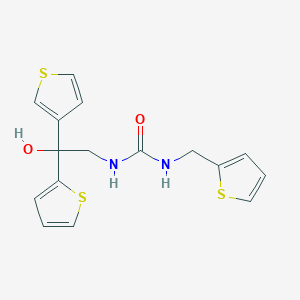

![N-{[4-(4-ethoxyphenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B2412020.png)